molecular formula C20H20O2 B14268020 3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione CAS No. 171927-27-8

3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione

Cat. No.: B14268020
CAS No.: 171927-27-8
M. Wt: 292.4 g/mol
InChI Key: KFZPBMLKEGORMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is known for its unique structure, which includes a pentane-2,4-dione backbone substituted with a 1,3-diphenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. The reaction typically proceeds under mild conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione can be compared with other similar compounds, such as:

Properties

CAS No.

171927-27-8

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

3-(1,3-diphenylprop-2-enyl)pentane-2,4-dione

InChI

InChI=1S/C20H20O2/c1-15(21)20(16(2)22)19(18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h3-14,19-20H,1-2H3

InChI Key

KFZPBMLKEGORMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C=CC1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.